5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazothiazoles. This compound is characterized by the presence of both imidazole and thiazole rings, which are fused together. The bromine atom at the 5-position and the methyl group at the 2-position of the imidazole ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the treatment of 2-aminothiazole with 2-bromoacetophenone under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the imidazole ring can yield hydrogenated derivatives with different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted imidazothiazoles with different functional groups at the 5-position.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated imidazothiazole derivatives.
Scientific Research Applications
5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
2-Amino-5-bromothiazole: Another brominated thiazole derivative with distinct chemical properties and applications.
Imidazo[2,1-b][1,3]thiazole Derivatives: Various derivatives with different substituents at the 2- and 5-positions, each exhibiting unique biological activities.
Uniqueness
5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups enhances its potential as a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C6H5BrN2S |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
5-bromo-2-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5BrN2S/c1-4-3-9-5(7)2-8-6(9)10-4/h2-3H,1H3 |
InChI Key |
KSXLTOGYKHLJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2S1)Br |
Origin of Product |
United States |
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